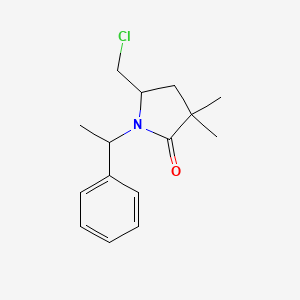
5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a chloromethyl group, two methyl groups, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.
Substitution with Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using phenylethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Bromomethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
5-(Hydroxymethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
3,3-Dimethyl-1-(1-phenylethyl)pyrrolidin-2-one: Lacks the chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
647027-88-1 |
|---|---|
Molekularformel |
C15H20ClNO |
Molekulargewicht |
265.78 g/mol |
IUPAC-Name |
5-(chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H20ClNO/c1-11(12-7-5-4-6-8-12)17-13(10-16)9-15(2,3)14(17)18/h4-8,11,13H,9-10H2,1-3H3 |
InChI-Schlüssel |
LQMVOXVGXPJVSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(CC(C2=O)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


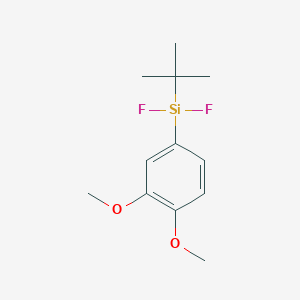

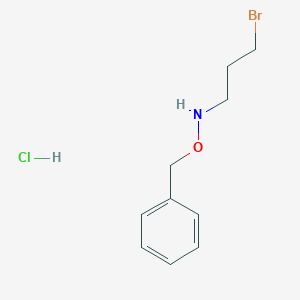
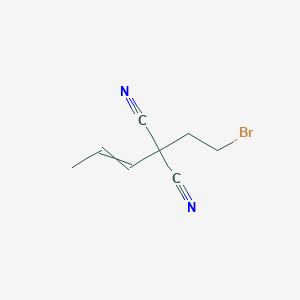
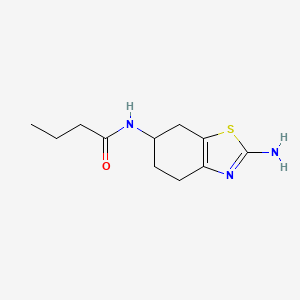

![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)
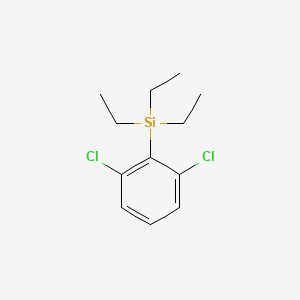
![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)

![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
